

An In-depth Technical Guide to Diphenyl Sulfide

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Compound of Interest

Compound Name: *Diprenyl Sulfide*

Cat. No.: *B13859471*

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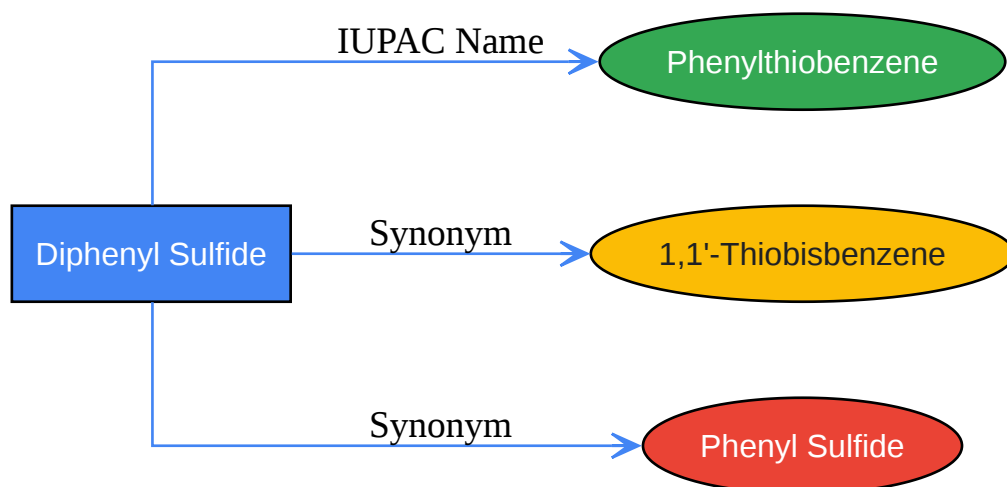
This technical guide provides a comprehensive overview of diphenyl sulfide, a key organosulfur compound. It covers its fundamental chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its relevance in the field of drug development.

Chemical Identity and Nomenclature

Diphenyl sulfide, a colorless liquid with a distinct odor, is structurally characterized by a sulfur atom connecting two phenyl groups. Its unique structure makes it a valuable scaffold in organic synthesis and medicinal chemistry.

CAS Number: 139-66-2

Nomenclature: The naming conventions for this compound are straightforward. Its IUPAC name is phenylthiobenzene. It is also widely known by its common name, diphenyl sulfide. Other synonyms include diphenyl sulphide, 1,1'-thiobisbenzene, and phenyl sulfide.



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Figure 1: Nomenclature of Diphenyl Sulfide.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of diphenyl sulfide, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₀ S
Molecular Weight	186.27 g/mol
Appearance	Colorless liquid
Odor	Unpleasant, garlic-like
Melting Point	-40 °C (-40 °F)
Boiling Point	296-297 °C (565-567 °F)
Density	1.11 g/cm ³
Solubility in Water	Insoluble
Solubility in Organic Solvents	Soluble in benzene, ether, and carbon disulfide

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃)	δ 7.15-7.35 (m, 10H)
¹³ C NMR (CDCl ₃)	δ 125.9, 129.0, 131.0, 135.8
Infrared (IR)	3057, 1579, 1476, 1438, 1087, 1023, 736, 690 cm ⁻¹
Mass Spectrometry (MS)	m/z 186 (M ⁺), 154, 109, 77

Synthesis of Diphenyl Sulfide

Diphenyl sulfide can be synthesized through various methods. A common and reliable laboratory-scale preparation involves the reaction of thiophenol with iodobenzene in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

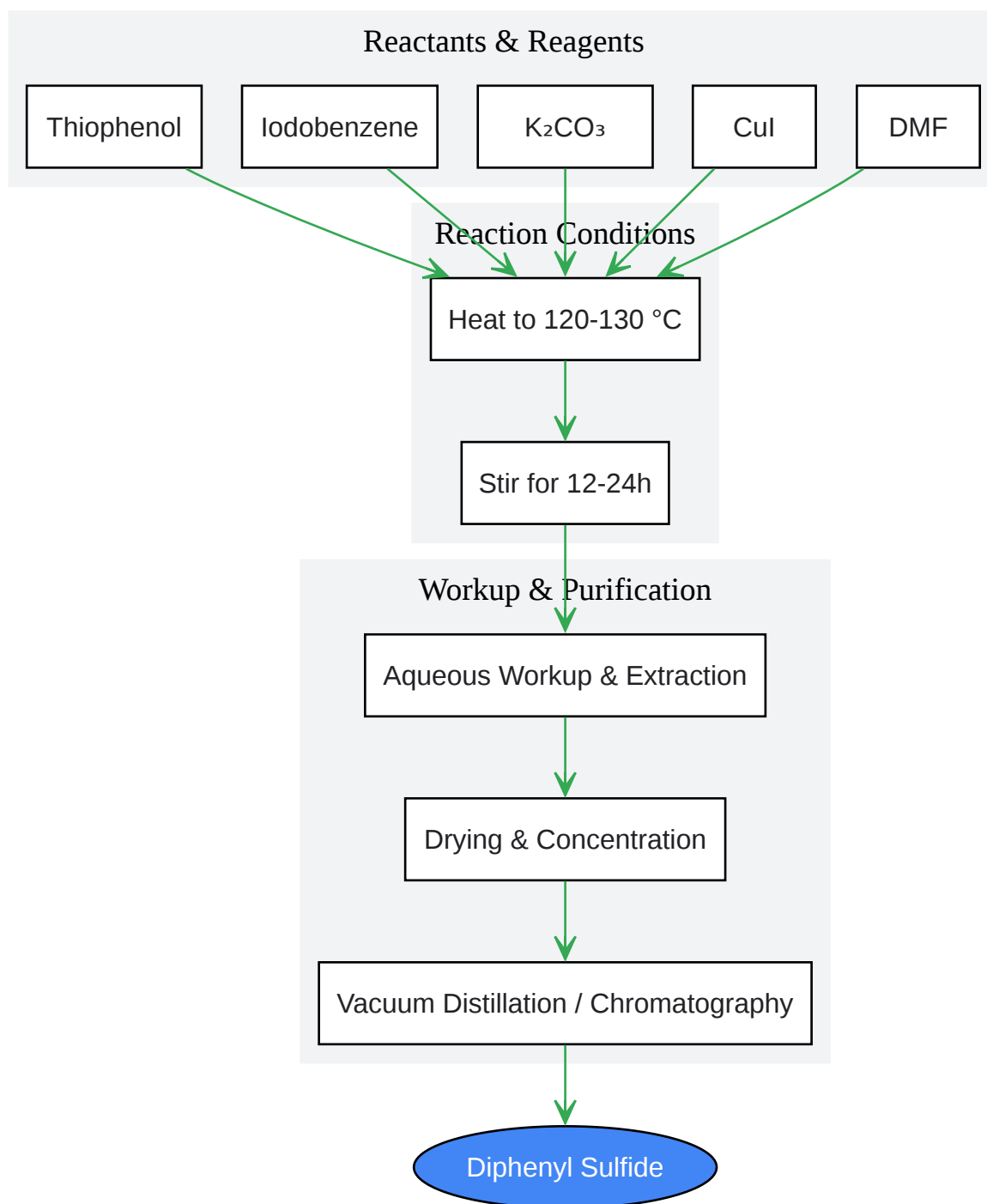
This protocol details the synthesis of diphenyl sulfide via an Ullmann condensation reaction.

Materials:

- Thiophenol (1.0 eq)
- Iodobenzene (1.0 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol, iodobenzene, potassium carbonate, and copper(I) iodide.
- Add a sufficient volume of DMF to dissolve the reactants.
- Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diphenyl sulfide.



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Figure 2: Synthesis Workflow for Diphenyl Sulfide.

Applications in Drug Development

The diphenyl sulfide moiety is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an attractive core for designing biologically active molecules.

Scaffold for Bioactive Compounds: The diphenyl sulfide framework is present in a variety of compounds that have been investigated for therapeutic applications. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The sulfur atom can act as a hydrogen bond acceptor and its flanking phenyl rings can participate in π - π stacking and hydrophobic interactions with biological targets.

Logical Relationship in Drug Design: The development of drugs based on the diphenyl sulfide scaffold often follows a logical progression from a lead compound to a clinical candidate. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.



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Figure 3: Drug Development Logic with Diphenyl Sulfide.

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